molecular formula C20H13ClFN3O B3459426 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

Cat. No.: B3459426
M. Wt: 365.8 g/mol
InChI Key: LSUPBCXLZOJQJM-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. This substance features an imidazo[1,2-a]pyridine core, a scaffold recognized for its relevance in developing ligands for the Translocator Protein (TSPO), historically known as the peripheral benzodiazepine receptor (PBR) . TSPO is an important biomarker that is upregulated in activated microglial cells and is implicated in a range of disease states, including neuroinflammation, neurodegenerative disorders such as Alzheimer's disease, and various cancers . Compounds with this core structure are investigated for their potential use in visualizing these receptors and understanding associated biological processes . The structural design of this compound, incorporating specific chloro, phenyl, and fluorobenzamide substituents, is typical of molecules synthesized for structure-activity relationship (SAR) studies. Researchers utilize such compounds to elucidate the interaction between chemical structure and biological activity, aiming to develop new research tools or therapeutic agents . Its main research value lies in its potential application as a precursor or reference standard in the development of novel TSPO ligands, which could be further refined into radiolabeled probes for positron emission tomography (PET) imaging or other investigative applications . Notice for Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific research applications.

Properties

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-15-8-11-17-23-18(13-4-2-1-3-5-13)19(25(17)12-15)24-20(26)14-6-9-16(22)10-7-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUPBCXLZOJQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are used to facilitate the condensation reaction.

    Reaction Time: The reaction is typically completed within a few minutes to hours, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Core Structure : Benzamide with a urea linkage.
  • Substituents : 2,6-Difluorobenzamide group and a 4-chlorophenyl urea moiety.
  • Use : Insect growth regulator targeting chitin synthesis in insects .
  • Key Differences : Unlike the target compound, diflubenzuron lacks the imidazo[1,2-a]pyridine core, relying instead on a urea functional group for activity. The 2,6-difluoro substitution on the benzamide may enhance its solubility compared to the target compound’s 4-fluoro group.

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Core Structure : Benzamide with a pyridinyloxy-phenyl urea chain.
  • Substituents : 3-Chloro-5-(trifluoromethyl)pyridinyl group and 2,6-difluorobenzamide.
  • Use : Acaricide effective against ticks and mites .

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Core Structure : Imidazo[1,2-a]pyridine with a bromine substituent.
  • Substituents : 8-Bromo and 4-fluorophenyl groups.
  • Use : Research intermediates for further functionalization .
  • Key Differences : The 8-bromo substitution on the imidazo[1,2-a]pyridine core may facilitate cross-coupling reactions, offering synthetic flexibility absent in the target compound’s 6-chloro configuration.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Use Key Properties
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide Imidazo[1,2-a]pyridine 6-Cl, 2-Ph, 4-F-benzamide Under investigation High lipophilicity (Cl and Ph groups); potential CNS penetration
Diflubenzuron Benzamide 2,6-diF, 4-Cl-phenyl urea Insecticide Water-soluble; chitin synthesis inhibition
Fluazuron Benzamide 3-Cl-5-CF₃-pyridinyl, 2,6-diF Acaricide Metabolic resistance (CF₃ group)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Imidazo[1,2-a]pyridine 8-Br, 4-F-phenyl Synthetic intermediate Reactive Br site for further derivatization

Substituent Effects on Bioactivity

  • Chlorine vs.
  • Fluorine Positioning : The 4-fluoro substitution on the benzamide in the target compound may offer steric advantages over 2,6-difluoro configurations in diflubenzuron, altering target binding affinity.
  • Phenyl Groups : The 2-phenyl group on the imidazo[1,2-a]pyridine core may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in urea-based analogues like diflubenzuron .

Biological Activity

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide is a chemical compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H16ClN3OC_{21}H_{16}ClN_{3}O with a molecular weight of 361.8 g/mol. Its structure includes a chloro-substituted phenyl group and a fluorobenzamide moiety, which are crucial for its biological properties.

Property Value
Molecular FormulaC21H16ClN3O
Molecular Weight361.8 g/mol
IUPAC NameThis compound
InChI KeySNUAPXMXKHBASE-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways essential for tumor growth.

  • Mechanism of Action : The compound likely acts by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells. For example, it may interfere with the signaling pathways that promote cell survival and proliferation.
  • Case Studies : In vitro studies demonstrated that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent efficacy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Mechanism of Action : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents on the imidazo[1,2-a]pyridine core can lead to significant changes in potency and selectivity against different biological targets.

Modification Effect on Activity
Chloro Group PositionEnhances binding affinity to target enzymes
Fluoro SubstitutionIncreases lipophilicity and cellular uptake

Comparative Analysis with Similar Compounds

Comparative studies with related compounds have shown that slight alterations in the chemical structure can lead to variations in biological activity. For instance, compounds with different halogen substitutions exhibited differing levels of anticancer efficacy.

Compound IC50 (µM)
This compound5.0
N-(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide10.0
N-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide7.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

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